trans-2-Octenal

Catalog No.
S3317075
CAS No.
2548-87-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Octenal

CAS Number

2548-87-0

Product Name

trans-2-Octenal

IUPAC Name

(E)-oct-2-enal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+

InChI Key

LVBXEMGDVWVTGY-VOTSOKGWSA-N

SMILES

CCCCCC=CC=O

Solubility

Slightly soluble in water; Soluble in most fixed oils
Soluble (in ethanol)

Synonyms

2-octenal, 2-octenal, (E)-isomer, 2-octenal, (Z)-isomer

Canonical SMILES

CCCCCC=CC=O

Isomeric SMILES

CCCCC/C=C/C=O
  • Analytical Chemistry

    Due to its distinct chemical structure, 2-Octenal serves as a valuable analytical standard [1]. Its high purity allows researchers to calibrate instruments and ensure the accuracy of measurements in various analytical techniques.

    • [1] Trans-2-Octenal Analytical Standard: Dependable Benchmark for Accurate Analysis 供应商提供的产品描述:
  • Insect Communication

    Studies suggest 2-Octenal plays a role in insect communication. For instance, research indicates that some bark beetle species emit 2-Octenal as an aggregation pheromone, attracting other beetles to potential breeding sites [2].

    • While the exact role of 2-Octenal in insect communication requires further investigation, its presence seems to influence insect behavior.

Trans-2-Octenal is an organic compound classified as an aldehyde, with the molecular formula C₈H₁₄O and a molecular weight of approximately 126.20 g/mol. It is characterized by a double bond between the second and third carbon atoms in its carbon chain, which gives it its "trans" configuration. The compound appears as a colorless to light yellow liquid with a pleasant odor, often described as fatty or waxy. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

  • The mechanism of action of 2-Octenal depends on the context.
  • In flavor chemistry, it is thought to interact with olfactory receptors in the nose, contributing to the perception of fresh, cucumber-like aromas [].
  • Research suggests 2-Octenal might exhibit antifungal activity by disrupting fungal membranes due to its reactive α,β-unsaturated aldehyde group []. However, the specific mechanism requires further investigation.
  • 2-Octenal is considered a mild skin irritant and may cause respiratory irritation at high concentrations [].
  • It is flammable and should be handled with appropriate safety precautions [].
Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form trans-2-octenoic acid or other carboxylic acids.
  • Reduction: Under reducing conditions, it can be converted to trans-2-octanol.
  • Condensation Reactions: It can undergo aldol condensation with other carbonyl compounds to form larger molecules.
  • Addition Reactions: The double bond can react with nucleophiles, leading to the formation of alcohols or other functional groups .

Trans-2-Octenal exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various pathogens, making it of interest in food preservation and pharmaceuticals.
  • Insecticidal Activity: It has been identified as an effective insect repellent and attractant, particularly in agricultural settings.
  • Sensitization Potential: There are reports of skin sensitization upon contact, indicating that it may cause allergic reactions in sensitive individuals .

Trans-2-Octenal can be synthesized through several methods:

  • Dehydration of Alcohols: By dehydrating trans-2-octanol, trans-2-octenal can be produced.
  • Oxidation of Alkenes: Starting from alkenes such as 1-octene, oxidation reactions can yield trans-2-octenal.
  • Aldol Condensation: Utilizing acetaldehyde and butanal under basic conditions can lead to the formation of trans-2-octenal through aldol condensation followed by dehydration .

Trans-2-Octenal has diverse applications across various fields:

  • Flavoring Agent: It is used in the food industry for its pleasant aroma and flavor profile.
  • Fragrance Component: Commonly utilized in perfumes and scented products due to its desirable olfactory properties.
  • Pesticide Formulation: Its insecticidal properties make it valuable in agricultural pest control formulations .

Research into the interactions of trans-2-octenal reveals its potential effects on biological systems:

  • Reactivity with Biological Molecules: Studies indicate that it may interact with proteins and lipids, leading to modifications that could affect cellular functions.
  • Toxicological Assessments: Evaluations have shown that prolonged exposure may result in skin irritation and other adverse effects, necessitating careful handling in industrial applications .

Trans-2-Octenal shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Trans-2-HexenalC₆H₁₂OShorter carbon chain; used as a flavoring agent.
Trans-2-DecenalC₁₀H₁₈OLonger carbon chain; exhibits similar reactivity.
1-Octen-3-alC₈H₁₄ODifferent position of the aldehyde group; distinct aroma profile.
2-OctenalC₈H₁₄OIsomeric form; lacks the specific double bond configuration of trans-2-octenal.

Trans-2-Octenal is unique due to its specific "trans" configuration and its applications in both flavoring and pest control, which are not as pronounced in its similar compounds .

The odor profile of trans-2-Octenal arises from its molecular structure, specifically the position of the double bond and the aldehyde group. The trans configuration of the double bond at the second carbon position creates a rigid geometry that enhances volatility, allowing the compound to interact efficiently with olfactory receptors [1] [3]. Sensory evaluations describe trans-2-Octenal as possessing a powerful fatty character with secondary notes of green apple and wax, a combination attributed to its ability to activate both fatty-acid-sensitive and fruity-aldehyde-sensitive olfactory pathways [1] [2].

The compound’s odor threshold is exceptionally low, measured in parts per billion (ppb), which enables it to dominate flavor profiles even at minimal concentrations. For instance, in roast beef flavors, concentrations as low as 150 ppm amplify meaty undertones by reinforcing the perception of rendered fat [1]. Similarly, in bread applications, 200 ppm of trans-2-Octenal introduces a toasted grain aroma by mimicking the lipid oxidation products formed during baking [1].

ApplicationConcentration (ppm)Primary Odor ContributionSecondary Notes
Roast beef150Fatty, meatyCaramelized crust
Bread/Pizza base200Toasted grainMild sweetness
Fried garlic/onion20Subtle umamiEarthy, sulfury

Synergistic Interactions with Maillard Reaction Products

trans-2-Octenal plays a dynamic role in the Maillard reaction, a non-enzymatic browning process central to flavor development in cooked foods. The aldehyde’s α,β-unsaturated structure allows it to engage in Michael addition reactions with nucleophilic amino acids like cysteine, forming thiazolidine derivatives that serve as precursors for sulfur-containing aroma compounds [4] [5]. For example, in model systems containing cysteine and glucose, trans-2-Octenal competes with reducing sugars to form intermediates such as 2-threityl-thiazolidine-4-carboxylic acid (TTCA), which decomposes upon heating to release furans and pyrazines [4].

Additionally, trans-2-Octenal reacts with hydrogen sulfide (H₂S)—a byproduct of cysteine degradation—to generate alkylthiophenes and thiolanes, compounds critical for meaty and roasted flavors [5]. In grilled meat applications, this synergy produces 2-pentylpyridine, a heterocyclic compound that enhances smoky notes while suppressing rancid off-flavors [6].

$$
\text{trans-2-Octenal} + \text{H}_2\text{S} \rightarrow \text{Thiolanes} + \text{Alkylthiophenes}
$$

Concentration-Dependent Flavor Modulation in Processed Foods

The flavor impact of trans-2-Octenal is highly concentration-dependent, with its dual fatty-fruity character enabling versatile applications:

  • Low Concentrations (10–50 ppm): In fried onion and garlic flavors, 20 ppm of trans-2-Octenal introduces a subtle umami depth without overpowering sulfurous notes, mimicking the Maillard-derived compounds formed during slow caramelization [1].
  • Medium Concentrations (100–200 ppm): At 150–200 ppm, the compound enhances savory profiles in bacon and roasted meats by balancing fatty aldehydes with sulfurous Maillard products like 2-methyl-3-furanthiol [1] [5].
  • High Concentrations (>200 ppm): In corn-based snacks, 200 ppm emphasizes toasted and nutty flavors, masking undesirable grassy notes from hexanal while amplifying the perception of freshness [1].
Food MatrixOptimal trans-2-Octenal (ppm)Flavor Outcome
Corn chips100Toasted, nutty
Chicken broth100Fatty richness, herbal complexity
Barbecue sauces200Smoky depth, caramelized sweetness

Defensive Secretion Dynamics in Hemipteran Species

trans-2-Octenal serves as a critical component in the chemical defense arsenals of numerous hemipteran species, functioning as a volatile organic compound that deters predators and provides multifunctional protection [1] [2]. The compound is synthesized and stored within specialized metathoracic glands of adult hemipteran insects, where it undergoes complex biochemical transformations before release [3] [4].

Secretion Composition and Species Variation

The concentration and presence of trans-2-Octenal varies significantly across hemipteran families and species. In Pyrrhocoridae, the compound demonstrates notable sexual dimorphism in secretion levels [3]. Pyrrhocoris apterus males produce defensive secretions containing 1.55% trans-2-Octenal, while females exhibit higher concentrations at 2.56% relative abundance [3]. Similarly, Pyrrhocoris tibialis shows even more pronounced sexual differences, with males producing 0.64% and females generating 2.95% of the compound in their defensive secretions [3].

The closely related Scantius aegyptius presents a remarkable exception within the Pyrrhocoridae family, as trans-2-Octenal remains completely undetectable in the defensive secretions of both males and females [3]. This absence suggests alternative evolutionary strategies for chemical defense within this Mediterranean species [3].

In contrast, Coreidae family members demonstrate dramatically different secretion profiles. Leptocorisa oratorius produces defensive secretions with trans-2-Octenal comprising 76% of the total volatile composition, representing one of the highest recorded concentrations among hemipteran species [5]. The compound functions alongside normal-octyl acetate as primary constituents in this rice bug species [5].

Pentatomidae species, particularly Halyomorpha halys, utilize trans-2-Octenal as one of the major alarm aldehydes responsible for their characteristic defensive odor [1] [6]. The brown marmorated stink bug releases these compounds through specialized glands in the ventral thorax and dorsal abdomen when threatened [2].

Table 1: Defensive Secretion Dynamics in Hemipteran Species

Speciestrans-2-Octenal PercentageFamilyGland Type
Pyrrhocoris apterus (Males)1.55%PyrrhocoridaeMetathoracic glands
Pyrrhocoris apterus (Females)2.56%PyrrhocoridaeMetathoracic glands
Pyrrhocoris tibialis (Males)0.64%PyrrhocoridaeMetathoracic glands
Pyrrhocoris tibialis (Females)2.95%PyrrhocoridaeMetathoracic glands
Scantius aegyptius (Males)Not detectedPyrrhocoridaeMetathoracic glands
Scantius aegyptius (Females)Not detectedPyrrhocoridaeMetathoracic glands
Leptocorisa oratorius76%CoreidaeMetathoracic glands
Halyomorpha halysMajor componentPentatomidaeMetathoracic glands

Glandular Architecture and Release Mechanisms

The metathoracic glands responsible for trans-2-Octenal production exhibit complex anatomical structures designed for efficient synthesis, storage, and release [4]. These glands consist of paired reservoirs connected to tubular secretory structures that concentrate the volatile compounds [4]. The evaporatorium, a specialized cuticular structure, prevents secretion overflow while facilitating controlled release during defensive responses [4].

The synthesis of trans-2-Octenal occurs through a two-stage process within the glandular system [4]. Initial ester production takes place in tubular glands, followed by conversion to aldehydes and alcohols within accessory glands before storage in median reservoirs [4]. This biochemical pathway ensures the compound maintains its volatile properties and defensive efficacy upon release [4].

Antifungal Activity Against Entomopathogenic Fungi

trans-2-Octenal demonstrates potent antifungal properties against a diverse array of entomopathogenic fungi, serving as a natural biocontrol agent that protects insects from fungal infections [7] [8] [9]. The compound exhibits broad-spectrum activity through multiple mechanisms of action that disrupt fungal growth and development [10] [11].

Mechanism of Antifungal Action

The antifungal activity of trans-2-Octenal operates through several distinct pathways that collectively inhibit fungal growth and reproduction [8] [9]. The compound primarily targets spore germination processes, preventing the initial establishment of fungal infections [8]. When entomopathogenic fungi encounter trans-2-Octenal, their conidia experience delayed or completely inhibited germination, effectively breaking the infection cycle [12].

At the cellular level, trans-2-Octenal disrupts fungal cell wall integrity and membrane function [13]. The aldehyde structure enables the compound to alkylate fungal proteins and deoxyribonucleic acid, causing cellular damage that impairs normal metabolic processes [12]. This alkylation mechanism resembles that of established disinfectants, explaining the compound's effectiveness as a natural antimicrobial agent [12].

Efficacy Against Specific Entomopathogenic Species

Research demonstrates that trans-2-Octenal effectively inhibits multiple entomopathogenic fungal species with varying degrees of potency [8] [14]. Against Metarhizium anisopliae strain F52, Beauveria bassiana strain GHA, and Isaria fumosorosea ARSEF 3581, the compound achieves complete growth inhibition at 100% concentration [8] [14]. However, the effectiveness varies significantly based on exposure timing and concentration levels [12].

The most dramatic antifungal effects occur against Sclerotium rolfsii, where trans-2-Octenal achieves complete inhibition and death of the fungus both in laboratory conditions and soil environments [7] [9]. This soil-borne phytopathogenic fungus, which causes significant agricultural losses, succumbs to trans-2-Octenal treatment when direct contact occurs between sclerotia and the compound [7] [9].

Field trials with Fusarium oxysporum forma specialis lycopersici demonstrate the practical agricultural potential of trans-2-Octenal as a fungicide [11]. Complete elimination of this tomato vascular wilt pathogen was achieved in semi-field experiments, particularly when soil received rotavation following compound application [11]. The effectiveness varied according to soil type, with sandy and loam soils showing superior fungicidal activity compared to heavy soils [11].

Table 2: Antifungal Activity Against Entomopathogenic Fungi

Target FungusEffectMinimum Inhibitory ConcentrationMode of Action
Metarhizium anisopliae F52Growth inhibition at 100% concentrationVariable by exposure timeSpore germination inhibition
Beauveria bassiana GHAGrowth inhibition at 100% concentrationVariable by exposure timeSpore germination inhibition
Isaria fumosorosea ARSEF 3581Growth inhibition at 100% concentrationVariable by exposure timeSpore germination inhibition
Sclerotium rolfsiiComplete inhibition and death in vitroSame as lethal concentrationDirect contact required for sclerotia
Fusarium oxysporum f. sp. lycopersiciComplete elimination in field trialsVariable by soil typeSoil application effective
Penicillium italicumGrowth suppressionNot specifiedMycelial damage
Geotrichum citri-aurantiiMycelia growth inhibition0.50 μL/mLCell wall and membrane disruption

Temporal Dynamics of Fungal Inhibition

The timing of trans-2-Octenal exposure critically influences antifungal efficacy [12]. Conidia exposed to the compound within six hours of inoculation exhibit complete germination failure, while exposure at twelve hours post-inoculation allows limited fungal recovery [12]. This temporal sensitivity reflects the metabolic vulnerability of germinating conidia compared to dormant spores [12].

Fumigation studies reveal that exposure periods as brief as 0.5 hours suffice to inhibit all fungal growth when adequate concentrations are maintained [12]. The compound's volatile nature enables effective treatment through airborne application, expanding its potential for agricultural and biological control applications [15].

Plant-Insect Chemical Communication Pathways

trans-2-Octenal participates in complex plant-insect chemical communication networks that influence host plant location, acceptance, and ecological interactions [16] [17]. The compound functions as a volatile organic compound that mediates both direct and indirect plant-insect interactions through sophisticated olfactory signaling pathways [18] [19].

Olfactory Perception and Behavioral Responses

Insect olfactory systems demonstrate remarkable sensitivity to trans-2-Octenal, with specialized receptor mechanisms enabling detection at extremely low concentrations [16] [17]. The compound activates specific olfactory receptor neurons located on insect antennae, triggering downstream signaling cascades that influence behavioral responses [20] [17].

The molecular basis of trans-2-Octenal perception involves transient receptor potential channels and G-protein-coupled signaling pathways [21] [20]. These mechanisms enable insects to discriminate between different volatile profiles and respond appropriately to chemical cues that indicate host plant suitability or danger [20] [17].

Plant-emitted trans-2-Octenal can elicit defensive responses in neighboring plants through volatile-mediated communication [22] [23]. Undamaged plants that detect the compound often increase their own volatile emissions, creating cascading effects that alter local chemical environments and influence insect behavior patterns [23].

Impact on Host Plant Location

The presence of trans-2-Octenal in plant volatile profiles significantly affects insect host-finding behavior [24] [19]. Atmospheric degradation of the compound through reaction with ozone and other pollutants can disrupt these communication pathways, leading to reduced host location efficiency [19].

Research demonstrates that specialist herbivorous insects rely on specific volatile signatures that include trans-2-Octenal for accurate host plant identification [19]. When atmospheric conditions degrade these chemical signals, insects experience difficulty in locating appropriate host plants, potentially affecting population dynamics and ecological relationships [19].

Tritrophic Interactions and Natural Enemy Recruitment

trans-2-Octenal participates in tritrophic interactions where plants use the compound to attract natural enemies of herbivorous insects [17]. This indirect defense mechanism enables plants to recruit beneficial insects that provide protection against herbivory [17].

The compound's role in these complex ecological networks extends beyond simple attraction or repulsion responses [17]. Plants can modulate their trans-2-Octenal emissions in response to herbivore damage, creating specific chemical signatures that communicate the presence and identity of attacking insects to potential predators and parasitoids [17].

Physical Description

Colourless to slightly yellow liquid; Fatty, green aroma

XLogP3

2.6

Density

0.835-0.845

UNII

55N91D7775

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 113 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 161 companies with hazard statement code(s):;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2548-87-0
25447-69-2
2363-89-5

Wikipedia

(2E)-2-octenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Octenal: ACTIVE
2-Octenal, (2E)-: ACTIVE

Dates

Last modified: 08-19-2023

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